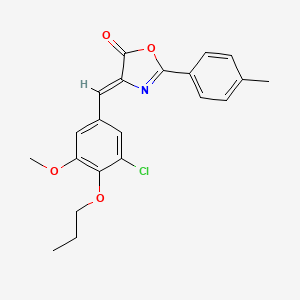![molecular formula C19H16BrNO3S B4641435 5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4641435.png)
5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Description
Synthesis Analysis
Synthesis of thiazolidinedione derivatives, including those with a 5-(4-bromobenzylidene) moiety, involves strategic chemical reactions that allow for the introduction of various substituents at specific positions on the core structure to modulate biological activity. The synthesis process often explores condensation reactions, bromination, and the use of specific catalysts to achieve the desired derivatives with high yield and purity. For instance, bromination of 5-(4-methyl)benzylidene-thiazolidine-2,4-dione under specific conditions results in the introduction of a bromo group, which is a key step in the synthesis of the compound (Fengjun Chun, 2008).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives, including "5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione," is characterized by a central thiazolidine ring which is crucial for their biological activity. This structure supports modifications at various positions, allowing for the development of compounds with targeted biological functions. Structural studies, including X-ray crystallography and NMR spectroscopy, provide detailed insights into the molecular configurations, confirming the presence of specific functional groups that are essential for the compound's activity (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
The compound exhibits reactivity characteristic of thiazolidinediones, including susceptibility to further functionalization through reactions such as alkylation, acylation, and oxidation. These reactions are pivotal for the synthesis of derivatives with enhanced or targeted biological activities. The bromo substituent in "5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione" offers a reactive site for further chemical modifications, enabling the exploration of a broader range of biological activities (Sarangthem Joychandra Singh & N. Devi, 2017).
Physical Properties Analysis
The physical properties of thiazolidinedione derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The introduction of a bromobenzylidene group affects these properties, potentially improving the compound's solubility in organic solvents, which is crucial for its application in biological studies and pharmaceutical formulations.
Chemical Properties Analysis
"5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione" shares the chemical properties common to thiazolidinediones, including the ability to act as ligands for certain receptors, influence metabolic pathways, and exhibit selective cytotoxicity towards specific cell lines. The presence of the bromobenzylidene moiety may enhance these properties, offering potential for selective biological applications without the adverse effects associated with broader activity profiles (M. D. Rodrigues et al., 2018).
properties
IUPAC Name |
(5Z)-5-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-2-21-18(22)17(25-19(21)23)11-14-5-3-4-6-16(14)24-12-13-7-9-15(20)10-8-13/h3-11H,2,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJBNNMQIIPYFI-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[1-(4-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4641371.png)
![N-1,3-thiazol-2-yl-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetamide](/img/structure/B4641374.png)
![3-{[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4641383.png)
![2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4641397.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4641408.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4641410.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4641416.png)
![ethyl 4-(5-{[5-imino-7-oxo-2-(2-thienyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4641429.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B4641441.png)
![5-bromo-N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4641448.png)

